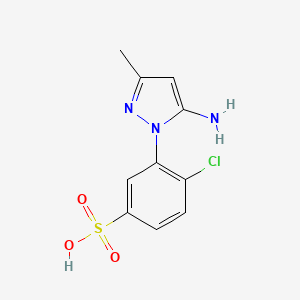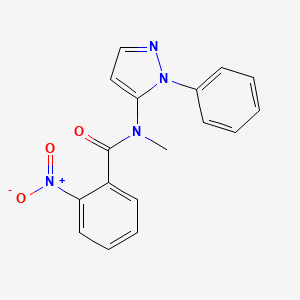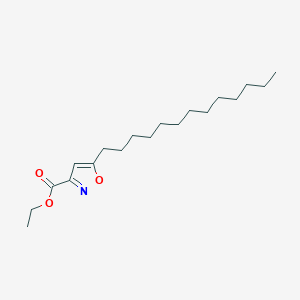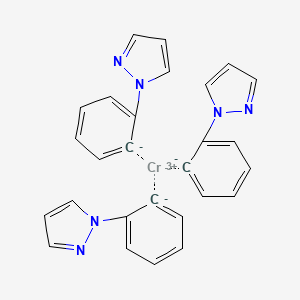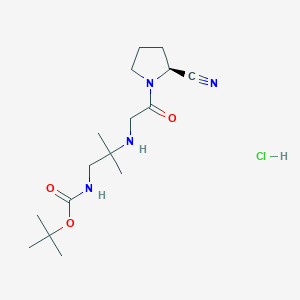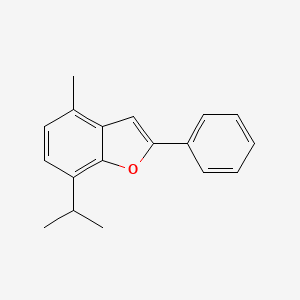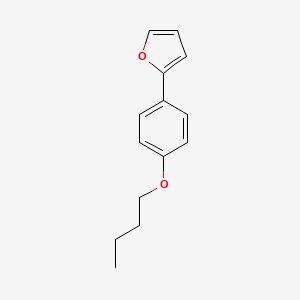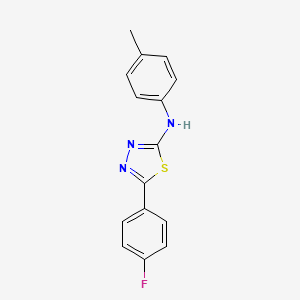![molecular formula C15H11N3O2 B12904307 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 88779-04-8](/img/structure/B12904307.png)
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazolone derivatives This compound is characterized by the presence of a hydroxyphenyl group and an imino group attached to a pyrazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1-phenyl-3-methyl-5-pyrazolone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as column chromatography, can be used to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The imino group can undergo tautomerization, leading to different isomeric forms that may exhibit distinct biological activities. The compound’s ability to modulate oxidative stress and inflammation pathways has been a focus of research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylglycine: A non-proteogenic amino acid found in vancomycin and related glycopeptides.
N-(4-Hydroxyphenyl)retinamide (Fenretinide): A synthetic retinoid derivative with potential anticancer properties.
Uniqueness
4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific structural features, such as the combination of a hydroxyphenyl group and an imino group attached to a pyrazolone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88779-04-8 |
|---|---|
Formule moléculaire |
C15H11N3O2 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)imino-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H11N3O2/c19-13-8-6-11(7-9-13)17-14-10-16-18(15(14)20)12-4-2-1-3-5-12/h1-10,19H |
Clé InChI |
MPISRRNMMPYHNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=NC3=CC=C(C=C3)O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


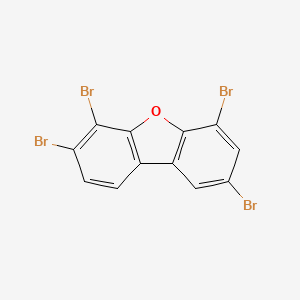
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)
![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)
![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)

